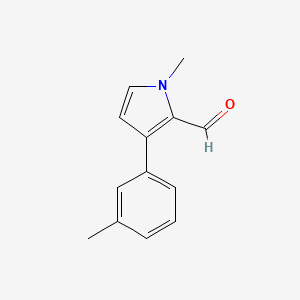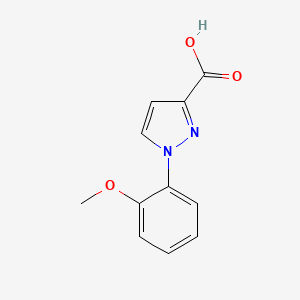![molecular formula C13H14N2O B13235800 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B13235800.png)
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety via an acetyl linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the pyrrolidine, followed by nucleophilic addition to the aldehyde group of 4-cyanobenzaldehyde.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like ethanol or dimethylformamide (DMF) and controlled temperature settings.
Analyse Des Réactions Chimiques
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Applications De Recherche Scientifique
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound’s structure allows it to modulate pathways involved in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound lacks the acetyl linkage but shares the pyrrolidine and benzonitrile moieties.
4-(Piperidin-1-yl)benzonitrile: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
4-(Morpholin-1-yl)benzonitrile: Contains a morpholine ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-(2-pyrrolidin-1-ylacetyl)benzonitrile |
InChI |
InChI=1S/C13H14N2O/c14-9-11-3-5-12(6-4-11)13(16)10-15-7-1-2-8-15/h3-6H,1-2,7-8,10H2 |
Clé InChI |
VRJRRBXAVNDDBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
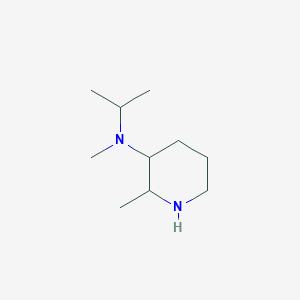
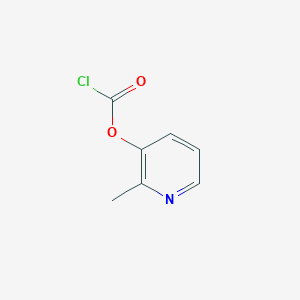


![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
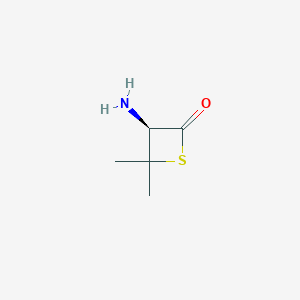
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
